4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as IMP-1088, is a small molecule inhibitor that targets a conserved pocket in the RNA-dependent RNA polymerase (RdRp) of multiple RNA viruses, including the common cold virus and the Zika virus.
Mecanismo De Acción
4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide targets a conserved pocket in the RdRp of multiple RNA viruses. RdRp is an essential enzyme for viral replication and is highly conserved across RNA viruses. By targeting this conserved pocket, 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide inhibits viral replication and prevents the virus from spreading.
Biochemical and Physiological Effects:
4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have minimal toxicity in preclinical studies. In a study published in Nature Microbiology, 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide was shown to have no cytotoxic effects on human airway cells at concentrations up to 100 μM. Additionally, 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide was shown to have no effect on the viability of human neural progenitor cells at concentrations up to 50 μM.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its broad-spectrum antiviral activity. 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to inhibit replication of multiple RNA viruses, including the common cold virus and the Zika virus. Additionally, 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have minimal toxicity in preclinical studies. One limitation of 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its specificity for RdRp. While RdRp is highly conserved across RNA viruses, 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide may not be effective against viruses that do not use RdRp for replication.
Direcciones Futuras
For 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide include further preclinical studies to determine its efficacy in animal models and clinical studies to determine its safety and efficacy in humans. Additionally, further research is needed to determine the optimal dosing and administration of 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide for the treatment of RNA viruses. Finally, 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide may have potential applications in the treatment of other viral infections, such as influenza and hepatitis C.
Métodos De Síntesis
The synthesis of 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-methylthiophenol, which is then reacted with 4-bromoacetophenone to yield 4-(methylthio)acetophenone. The next step involves the reaction of 4-(methylthio)acetophenone with 4-isopropylaniline to yield 4-isopropylthioacetophenone. The final step involves the reaction of 4-isopropylthioacetophenone with 4-nitrobenzenesulfonyl chloride to yield 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has shown promising results in preclinical studies as a potential treatment for multiple RNA viruses. In a study published in Nature Microbiology, 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide was shown to inhibit replication of the common cold virus in human airway cells. Additionally, 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide was able to inhibit replication of the Zika virus in human neural progenitor cells. These findings suggest that 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has broad-spectrum antiviral activity and could be a potential treatment for multiple RNA viruses.
Propiedades
Fórmula molecular |
C26H23NO3S2 |
---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
(NE)-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C26H23NO3S2/c1-17(2)19-10-14-21(15-11-19)32(29,30)27-24-16-25(31-20-12-8-18(3)9-13-20)26(28)23-7-5-4-6-22(23)24/h4-17H,1-3H3/b27-24+ |
Clave InChI |
KWPOCISKXIYMMU-SOYKGTTHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)SC2=C/C(=N\S(=O)(=O)C3=CC=C(C=C3)C(C)C)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4C2=O |
SMILES canónico |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.